molecular formula C8H7NO B1300999 6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one CAS No. 28566-14-5

6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one

Cat. No.: B1300999
CAS No.: 28566-14-5
M. Wt: 133.15 g/mol
InChI Key: LMEREVKJVWUGJI-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one is an organic compound that belongs to the class of heterocyclic compounds It is characterized by a bicyclic structure consisting of a cyclopentane ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one involves the direct oxidation of 2,3-cyclopentenopyridine analogues. This reaction is typically catalyzed by manganese(II) triflate (Mn(OTf)2) and uses tert-butyl hydroperoxide (t-BuOOH) as the oxidant. The reaction is carried out in water at 25°C, resulting in high yield and excellent chemoselectivity .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced analogues with different functional groups.

Mechanism of Action

The mechanism by which 6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural features, such as the presence of a ketone functional group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

6,7-dihydrocyclopenta[b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c10-8-4-3-7-6(8)2-1-5-9-7/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEREVKJVWUGJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363703
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28566-14-5
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-Dihydro-5H-1-pyridin-5-one
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the reported method for synthesizing 6,7-dihydro-5H-cyclopenta[B]pyridin-5-one analogues?

A1: The research presents a novel approach for directly oxidizing 2,3-cyclopentenopyridine analogues to obtain this compound analogues. [] This method utilizes Manganese(II) trifluoromethanesulfonate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as the oxidant in an aqueous solution at room temperature. [] This approach is notable for its high yield, excellent chemoselectivity, and the use of environmentally benign water as a solvent. []

Q2: What other substrates were successfully oxidized using this catalytic system?

A2: Beyond the synthesis of this compound analogues, the researchers demonstrated the versatility of the Mn(OTf)2/t-BuOOH system by successfully oxidizing substituted benzylpyridines and 2-ethylpyridine. [] These reactions were conducted in tert-butyl alcohol (t-BuOH) as the solvent. [] This highlights the potential of this catalytic system for broader applications in organic synthesis.

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